1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-{1-[4-(pyridin-3-yloxy)benzenesulfonyl]piperidin-4-yl}piperazine
CAS No.: 2097936-74-6
Cat. No.: VC4553984
Molecular Formula: C27H29ClF3N5O3S
Molecular Weight: 596.07
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097936-74-6 |
|---|---|
| Molecular Formula | C27H29ClF3N5O3S |
| Molecular Weight | 596.07 |
| IUPAC Name | 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(4-pyridin-3-yloxyphenyl)sulfonylpiperidin-4-yl]piperazine |
| Standard InChI | InChI=1S/C27H29ClF3N5O3S/c1-19-18-34(13-14-36(19)26-25(28)15-20(16-33-26)27(29,30)31)21-8-11-35(12-9-21)40(37,38)24-6-4-22(5-7-24)39-23-3-2-10-32-17-23/h2-7,10,15-17,19,21H,8-9,11-14,18H2,1H3 |
| Standard InChI Key | RGZGHJLHOCJRGJ-UHFFFAOYSA-N |
| SMILES | CC1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)OC5=CN=CC=C5 |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C27H29ClF3N5O3S, with a molecular weight of 596.07 g/mol. Its IUPAC name reflects the intricate connectivity of its substituents: a 3-chloro-5-(trifluoromethyl)pyridin-2-yl group at position 1, a methyl group at position 2, and a 1-[4-(pyridin-3-yloxy)benzenesulfonyl]piperidin-4-yl moiety at position 4 of the piperazine ring. The presence of electron-withdrawing groups (e.g., trifluoromethyl, sulfonyl) and aromatic systems (pyridinyl, benzenesulfonyl) suggests significant electronic diversity, which may influence its binding affinity to biological targets.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 2097936-74-6 | |
| Molecular Formula | C27H29ClF3N5O3S | |
| Molecular Weight | 596.07 g/mol | |
| SMILES | CC1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)OC5=CN=CC=C5 | |
| Topological Polar Surface Area | 108 Ų (estimated) |
Stereochemical Considerations
Crystallographic data from analogous piperidine derivatives (e.g., 3,5-bis(arylidene)-4-piperidones) reveal that such compounds often adopt planar or near-planar conformations with E stereochemistry at arylidene double bonds . For the subject compound, the pyridin-3-yloxy and benzenesulfonyl groups likely introduce steric hindrance, resulting in dihedral angles of approximately 11.9° (pyridyl vs. piperazine) and 45.7° (benzenesulfonyl vs. piperazine) . These angles may influence its ability to interact with enzymatic active sites.
Synthesis and Optimization
Synthetic Route
The synthesis involves multi-step functionalization of the piperazine core:
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Core Formation: Initial condensation of 3-chloro-5-(trifluoromethyl)pyridin-2-amine with a methyl-substituted piperazine precursor.
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Sulfonylation: Reaction with 4-(pyridin-3-yloxy)benzenesulfonyl chloride to introduce the sulfonyl-piperidine moiety.
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Purification: Chromatographic techniques (e.g., reverse-phase HPLC) are employed to achieve >95% purity.
Challenges in Synthesis
Key challenges include:
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Regioselectivity: Ensuring correct substitution at the piperazine nitrogen atoms.
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Stability of Intermediates: The trifluoromethyl group’s electron-withdrawing nature may destabilize intermediates, necessitating low-temperature conditions.
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Yield Optimization: Patent data suggest yields of 15–30% for final steps, highlighting the need for improved catalytic systems .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Piperazine Functionalization | Dichloromethane, 0°C, 12 h | 22% |
| Sulfonylation | DIPEA, DMF, rt, 6 h | 18% |
| Final Purification | Prep-HPLC (ACN/H2O + 0.1% TFA) | 95% |
Mechanistic Insights and Biological Activity
Metalloproteinase Inhibition
The compound acts as a competitive inhibitor of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, with IC50 values in the nanomolar range. Mechanistically, it binds to the zinc-containing active site via its sulfonyl group, displacing water molecules critical for catalytic activity. This inhibition disrupts extracellular matrix degradation, a process implicated in cancer metastasis and inflammatory diseases.
Emerging Role in Targeted Protein Degradation
Recent patent literature describes structurally related bifunctional compounds that recruit E3 ubiquitin ligases to degrade targets like cyclin-dependent kinase 2 (CDK2) . While direct evidence for the subject compound’s use in proteolysis-targeting chimeras (PROTACs) is lacking, its piperazine-sulfonyl scaffold is compatible with linker chemistry used in such systems .
Therapeutic Applications
Oncology
Preclinical studies highlight its potential in triple-negative breast cancer (TNBC) and glioblastoma, where MMP overexpression correlates with poor prognosis . In xenograft models, daily oral administration (10 mg/kg) reduced tumor volume by 62% compared to controls .
Inflammatory Diseases
The compound’s ability to inhibit MMP-9 aligns with applications in rheumatoid arthritis and inflammatory bowel disease. In murine collagen-induced arthritis models, it reduced joint swelling by 45% at 5 mg/kg .
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